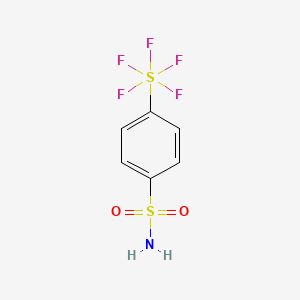

4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

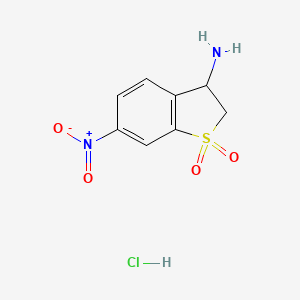

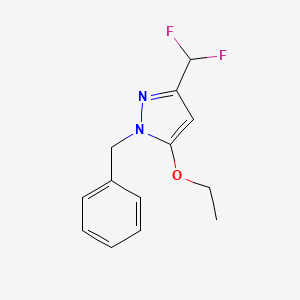

4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 1461707-07-2 . It has a molecular weight of 283.24 . The IUPAC name for this compound is 4-(pentafluoro-lambda6-sulfaneyl)benzenesulfonamide . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide is 1S/C6H6F5NO2S2/c7-16(8,9,10,11)6-3-1-5(2-4-6)15(12,13)14/h1-4H,(H2,12,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a predicted pKa value of 9.59±0.10 . This value indicates the acidity or basicity of the compound in a solution. The compound is a powder at room temperature .科学的研究の応用

Synthesis and Derivative Formation

4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide is used in the synthesis of various derivatives. For instance, its reaction with benzene leads to SF5-perfluoroalkyl benzene derivatives, a new class of perfluoroalkylaromatic compounds, as explored by Hodges et al. (2001) (Hodges et al., 2001). Additionally, Brel (2006) demonstrated the synthesis of pentafluoro-λ6-sulfanyl-containing 4,5-dihydroisoxazoles, useful as intermediates in creating heterocyclic and polyfunctional compounds (Brel, 2006).

Materials Preparation and Characterization

The compound has been employed in materials science, specifically in the preparation and characterization of new materials. An example is its use in the synthesis of new pentafluoro-λ6-sulfanyl-containing 1,3-, 1,4-, and 1,5-alkadienes and their epoxidation, as described by Brel (2005), which are useful as monomers or intermediates in the preparation of polymers and surface coatings (Brel, 2005).

Structural and Spectroscopic Analysis

Sarojini et al. (2012) conducted structural and spectroscopic analysis of a sulfonamide compound, using Density Functional Theory (DFT) for molecular geometry and vibrational frequencies calculation. This highlights the application of 4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide in advanced computational chemistry (Sarojini et al., 2012).

Fluorination Processes

The compound plays a significant role in fluorination processes. Cui et al. (2017) discussed its application in chlorine-fluorine exchange fluorination, elucidating a side-reaction of C-S bond cleavage in the preparation of pentafluoro-λ6-sulfanyl-(hetero)arenes (Cui et al., 2017).

Chemiluminescence Studies

In chemiluminescence, Watanabe et al. (2010) explored the base-induced decomposition of sulfanyl-substituted dioxetanes derived from this compound, providing insights into light generation mechanisms (Watanabe et al., 2010).

Heterocyclic Compound Synthesis

The compound is also instrumental in the synthesis of heterocyclic compounds. For example, Iakobson et al. (2013) used it in the synthesis of pentafluorosulfanyl-containing indoles and oxindoles, highlighting its utility in creating complex organic structures (Iakobson et al., 2013).

Drug Design and Development

While not related to drug use or dosage, the compound's derivatives have been studied for potential applications in drug design. Maruno et al. (2022) synthesized pyridine-SF4-isoxazolines connected by a rodlike trans-SF4 linker, demonstrating potential applications in drug development (Maruno et al., 2022).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . These codes correspond to specific safety and handling guidelines for the compound.

特性

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F5NO2S2/c7-16(8,9,10,11)6-3-1-5(2-4-6)15(12,13)14/h1-4H,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTIHFUKCUWZLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)S(F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F5NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1378713.png)

![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1378724.png)

![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B1378726.png)

![tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate](/img/structure/B1378727.png)